molecular formula C11H15Br3F2N2O2 B7434723 Propyl 2-amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoate;dihydrobromide

Propyl 2-amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoate;dihydrobromide

Cat. No. B7434723
M. Wt: 484.96 g/mol
InChI Key: UNYAZBQHMACPEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 2-amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoate;dihydrobromide is a chemical compound used in scientific research. It is a derivative of pyridine and has been found to have various applications in the field of biochemistry and pharmacology.

Mechanism of Action

Propyl 2-amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoate;dihydrobromide acts as a competitive antagonist of certain receptors, specifically the α7 nicotinic acetylcholine receptor and the glycine receptor. It has been found to bind to these receptors with high affinity, thereby blocking the activity of agonists that normally bind to these receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific receptor it targets. When it binds to the α7 nicotinic acetylcholine receptor, it blocks the activity of acetylcholine, a neurotransmitter that plays a role in learning and memory. When it binds to the glycine receptor, it blocks the activity of glycine, an inhibitory neurotransmitter that plays a role in motor control and pain perception.

Advantages and Limitations for Lab Experiments

The advantages of using Propyl 2-amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoate;dihydrobromide in lab experiments include its high affinity for specific receptors, which allows for precise targeting of these receptors. Additionally, it has been found to have low toxicity, making it a safe tool for scientific research. However, one limitation of using this compound is that it may not be effective in all experimental systems, as its activity may be influenced by other factors in the system.

Future Directions

There are several future directions for research involving Propyl 2-amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoate;dihydrobromide. One direction is to further investigate its effects on the α7 nicotinic acetylcholine receptor and the glycine receptor, as well as other receptors that it may target. Another direction is to develop new compounds based on this compound that have enhanced activity and specificity for certain receptors. Additionally, it may be possible to use this compound as a tool for drug discovery, by using it to screen for compounds that target specific receptors.

Synthesis Methods

Propyl 2-amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoate;dihydrobromide can be synthesized through a multistep process. The first step involves the reaction of 2-bromo-3,5-difluoropyridine-4-amine with ethyl 2-bromopropionate. The resulting product is then treated with sodium hydroxide to obtain the corresponding acid. This acid is then esterified with propyl alcohol to yield Propyl 2-amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoate. The final step involves the reaction of this compound with hydrobromic acid to produce this compound.

Scientific Research Applications

Propyl 2-amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoate;dihydrobromide has been found to have various applications in scientific research. It has been used as a tool to investigate the role of certain receptors and enzymes in various biological processes. It has also been used to study the effects of certain drugs on these receptors and enzymes. Additionally, it has been used to develop new drugs that target these receptors and enzymes.

properties

IUPAC Name

propyl 2-amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoate;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF2N2O2.2BrH/c1-2-3-18-11(17)8(15)4-6-7(13)5-16-10(12)9(6)14;;/h5,8H,2-4,15H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYAZBQHMACPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C(CC1=C(C(=NC=C1F)Br)F)N.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br3F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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